molecular formula C13H19N3OS B13992218 1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea CAS No. 6622-87-3

1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea

Cat. No.: B13992218
CAS No.: 6622-87-3
M. Wt: 265.38 g/mol
InChI Key: LDHBDTCZJCNWJN-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea is an organic compound with a complex structure that includes a methoxyphenyl group, a methylideneamino group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea typically involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)methylideneamino]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Comparison

1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

6622-87-3

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C13H19N3OS/c1-10(2)8-14-13(18)16-15-9-11-4-6-12(17-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H2,14,16,18)

InChI Key

LDHBDTCZJCNWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

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